

# Application Notes and Protocols for Testing Disinfectant Efficacy Using Lysol

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## Compound of Interest

Compound Name: *Lysol*

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## Introduction

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of disinfectants, using Lysol as a representative product. The methodologies outlined are based on internationally recognized standards, including those from AOAC International, ASTM International, and the European Committee for Standardization (CEN). These protocols are intended for use by trained microbiologists and virologists in a laboratory setting. The primary active ingredients in many Lysol formulations are quaternary ammonium compounds, such as benzalkonium chloride, which act by disrupting the cellular membranes of microorganisms.[1][2][3] Other formulations may contain ethanol, hydrogen peroxide, or phenolic compounds.[4]

## Data Presentation

The following tables summarize the expected disinfectant efficacy of Lysol products against a variety of common pathogens. The data is presented as log reductions, which represent the decrease in the number of viable microorganisms after treatment. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction is a 99% reduction, and so on.[5][6]

Table 1: Bactericidal Efficacy of Lysol

Test Organism	Gram Stain	Product Formulation	Contact Time	Log Reduction	Reference
Staphylococcus aureus	Positive	Lysol Disinfectant Spray	30 seconds - 5 minutes	~4 log <sub>10</sub> to >5.6 log <sub>10</sub>	<a href="#">[7]</a> <a href="#">[8]</a>
Salmonella enterica	Negative	Lysol Disinfectant Spray	30 seconds - 5 minutes	~4 log <sub>10</sub>	<a href="#">[7]</a>
Pseudomonas aeruginosa	Negative	Lysol Disinfectant Spray	30 seconds - 5 minutes	~4 log <sub>10</sub>	<a href="#">[7]</a>
Escherichia coli O157:H7	Negative	Lysol Antibacterial Kitchen Cleaner	30 seconds - 5 minutes	>5.6-8.2 log <sub>10</sub>	<a href="#">[7]</a>
Methicillin-resistant Staphylococcus aureus (MRSA)	Positive	Lysol (unspecified)	Not Specified	100% kill	<a href="#">[8]</a>

Table 2: Virucidal Efficacy of Lysol

Test Virus	Virus Type	Product Formulation	Contact Time	Log Reduction	Reference
Poliovirus	Non-enveloped	Lysol Disinfectant	Not Specified	>3 log <sub>10</sub>	[7]
Influenza A Virus	Enveloped	Lysol No-Rinse Sanitizer	Not Specified	Effective Inactivation	[9]
Avian Influenza Virus	Enveloped	Lysol No-Rinse Sanitizer	Not Specified	Effective Inactivation	[9]

\*Note: The study indicated that while the virus was inactivated, viral RNA was still detectable by RT-PCR.[9]

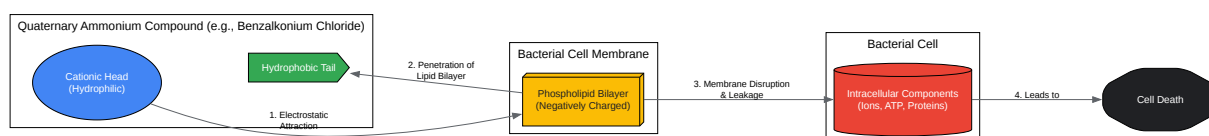
Table 3: Fungicidal Efficacy of Lysol

Test Organism	Organism Type	Product Formulation	Contact Time	Efficacy	Reference
Aspergillus brasiliensis	Mold	Lysol (unspecified)	Not Specified	Least efficient among tested disinfectants	[10]
Candida albicans	Yeast	Lysol (unspecified)	Not Specified	100% kill	[8]

## Mechanism of Action: Quaternary Ammonium Compounds

The primary antimicrobial action of benzalkonium chloride, a key ingredient in many Lysol products, involves the disruption of microbial cell membranes.[1][2] The cationic head of the quaternary ammonium compound electrostatically interacts with the negatively charged phospholipids in the bacterial membrane.[3] The hydrophobic alkyl chain then penetrates the

lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.[1][2][3]



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Caption: Mechanism of action of quaternary ammonium compounds on bacterial cells.

## Experimental Protocols

### AOAC Use-Dilution Test (Modified from AOAC 955.14, 955.15, and 964.02)

This test evaluates the efficacy of liquid disinfectants against bacteria on hard surfaces.[11][12][13]

#### a. Materials:

- Test disinfectant (Lysol)
- Test organism cultures (e.g., *Staphylococcus aureus* ATCC 6538, *Salmonella enterica* ATCC 10708, *Pseudomonas aeruginosa* ATCC 15442)
- Sterile stainless steel carriers (penicylinders)
- Nutrient broth and agar
- Neutralizing broth
- Sterile water or other specified diluent

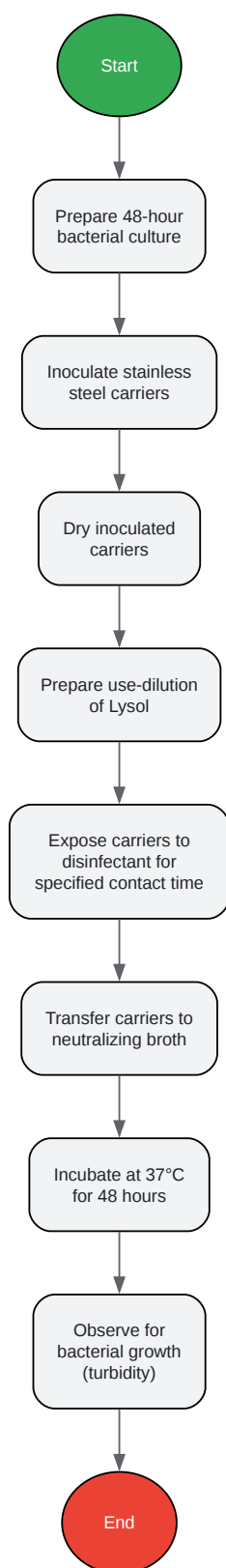
- Incubator

b. Procedure:

- Culture Preparation: Prepare a 48-hour broth culture of the test organism.[\[11\]](#)
- Carrier Inoculation: Aseptically transfer sterile stainless steel carriers into the bacterial culture and let them soak.
- Carrier Drying: Remove the inoculated carriers and dry them in a sterile petri dish at 37°C.
- Disinfectant Preparation: Prepare the use-dilution of the disinfectant according to the manufacturer's instructions.
- Carrier Exposure: Place each dried, inoculated carrier into a tube containing 10 mL of the prepared disinfectant for the specified contact time.[\[11\]](#)
- Neutralization: After the contact time, transfer each carrier to a tube containing neutralizing broth to stop the disinfectant's action.
- Incubation: Incubate the neutralized carriers in the broth at 37°C for 48 hours.
- Observation: Observe the tubes for turbidity, which indicates bacterial growth. The absence of turbidity indicates effective disinfection.
- Controls: Include positive controls (inoculated carriers not exposed to disinfectant) and negative controls (sterile carriers).

c. Acceptance Criteria:

- For *Salmonella enterica*: Growth in no more than 1 of 60 carriers.[\[14\]](#)
- For *Staphylococcus aureus*: Growth in no more than 3 of 60 carriers.[\[14\]](#)
- For *Pseudomonas aeruginosa*: Growth in no more than 6 of 60 carriers.[\[14\]](#)



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Caption: Workflow for the AOAC Use-Dilution Test.

## ASTM E1053: Standard Test Method for Virucidal Activity

This method assesses the efficacy of disinfectants against viruses on hard, non-porous surfaces.[\[15\]](#)[\[16\]](#)[\[17\]](#)

### a. Materials:

- Test disinfectant (Lysol)
- Test virus stock (e.g., Influenza A virus)
- Host cell line for virus propagation
- Sterile glass petri dishes (carriers)
- Cell culture medium
- Neutralizing medium
- Incubator (CO<sub>2</sub> incubator for cell culture)

### b. Procedure:

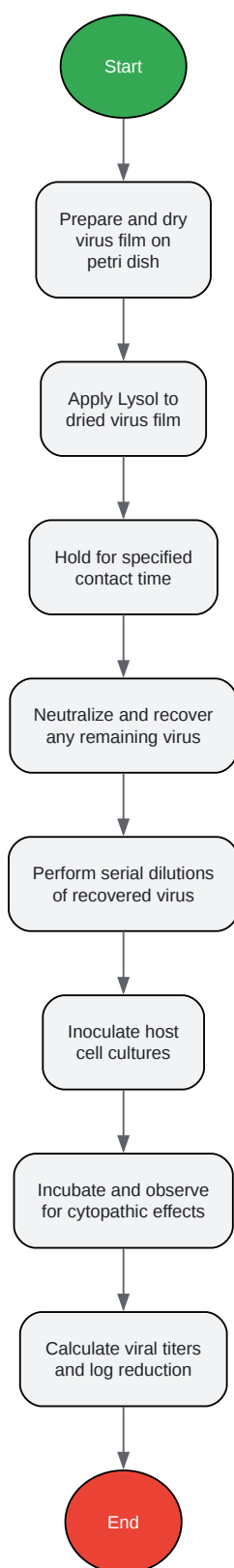
- **Virus Film Preparation:** Pipette a small volume of the virus stock onto the center of a sterile glass petri dish and spread it evenly.
- **Drying:** Allow the virus film to dry completely in a biological safety cabinet.
- **Disinfectant Application:** Apply the disinfectant to the dried virus film. For a spray product, spray from a specified distance for a set duration. For a liquid, pipette the product directly onto the film.
- **Contact Time:** Allow the disinfectant to remain in contact with the virus film for the specified time at a controlled temperature.
- **Neutralization and Recovery:** Add a neutralizing medium to the petri dish and scrape the surface to resuspend any remaining virus.

- Infectivity Assay: Perform serial dilutions of the recovered virus suspension and inoculate them onto a susceptible host cell line.
- Incubation: Incubate the cell cultures and observe for cytopathic effects (CPE) for a specified period.
- Calculation: Determine the viral titer of the treated and control (virus film treated with a buffer) samples. The log reduction in viral titer is then calculated.

c. Acceptance Criteria:

- A  $\geq 3\text{-log}_{10}$  reduction in viral titer is generally required for a virucidal claim.[18]





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Caption: Workflow for the ASTM E1053 Virucidal Test.

## EN 13697: Quantitative Surface Test for Bactericidal and/or Fungicidal Activity

This European standard evaluates disinfectants on non-porous surfaces without mechanical action.[\[19\]](#)[\[20\]](#)[\[21\]](#)

### a. Materials:

- Test disinfectant (Lysol)
- Test organisms (e.g., *S. aureus*, *P. aeruginosa*, *E. coli*, *E. hirae*, *C. albicans*, *A. brasiliensis*)
- Sterile stainless steel discs
- Interfering substance (e.g., bovine albumin to simulate clean or dirty conditions)
- Neutralizing solution
- Culture media for enumeration

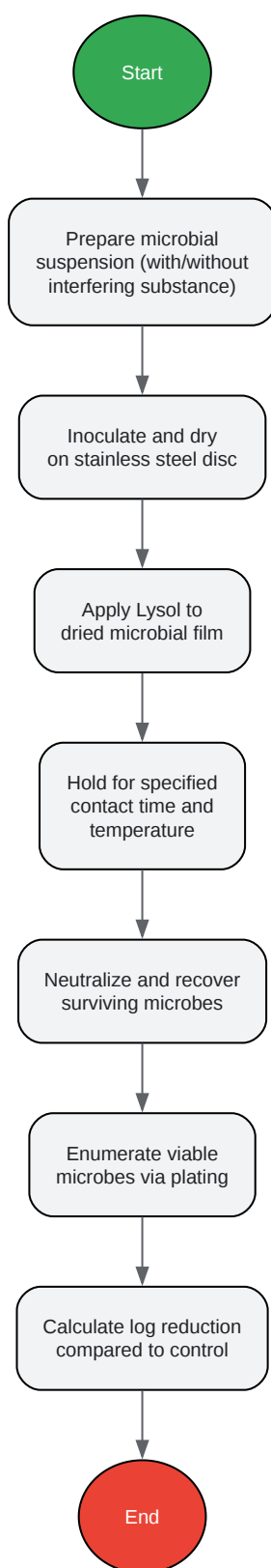
### b. Procedure:

- Inoculum Preparation: Prepare a suspension of the test organism. For dirty conditions, add an interfering substance.
- Surface Inoculation: Inoculate the surface of a stainless steel disc with the test organism suspension and allow it to dry.[\[20\]](#)
- Disinfectant Application: Apply the disinfectant to the dried microbial film on the disc.[\[20\]](#)
- Contact Time: Maintain the disc at a specified temperature for the required contact time (typically between 1 and 60 minutes).[\[22\]](#)
- Neutralization and Recovery: Transfer the disc to a neutralizing solution to stop the disinfectant's activity and recover the surviving microorganisms.[\[19\]](#)
- Enumeration: Perform serial dilutions and plate the recovered suspension to quantify the number of surviving organisms.

- Calculation: Calculate the log reduction by comparing the number of viable organisms recovered from the test surface to a control surface treated with hard water.

c. Acceptance Criteria:

- For bactericidal activity:  $A \geq 4\text{-log}_{10}$  reduction.[[20](#)]
- For fungicidal/yeastcidal activity:  $A \geq 3\text{-log}_{10}$  reduction.[[20](#)]



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Caption: Workflow for the EN 13697 Surface Test.

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